molecular formula C27H33N3O2S B12147181 N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B12147181
M. Wt: 463.6 g/mol
InChI Key: ICDTVEJVZZSAAH-UHFFFAOYSA-N
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Description

N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a benzamide derivative featuring a thiophene core substituted with dimethyl groups at positions 4 and 5. The compound includes a 4-ethoxyphenyl group and a 4-methylpiperazine moiety linked via a methyl bridge to the thiophene ring. The ethoxy group may enhance lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier penetration, while the thiophene ring could contribute to π-π interactions in biological targets.

Properties

Molecular Formula

C27H33N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[3-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C27H33N3O2S/c1-5-32-23-13-11-21(12-14-23)25(30-17-15-29(4)16-18-30)24-19(2)20(3)33-27(24)28-26(31)22-9-7-6-8-10-22/h6-14,25H,5,15-18H2,1-4H3,(H,28,31)

InChI Key

ICDTVEJVZZSAAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with a suitable reagent to form the ethoxyphenyl intermediate.

    Piperazine Addition: The ethoxyphenyl intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the piperazine derivative.

    Thiophene Ring Formation: The piperazine derivative is further reacted with a thiophene precursor to form the dimethylthiophene ring.

    Benzamide Coupling: Finally, the dimethylthiophene derivative is coupled with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethyl-thiophen-2-yl]benzamide

  • Structural Difference : The piperazine ring is substituted with a 2-hydroxyethyl group instead of a methyl group.
  • However, this may reduce lipophilicity, affecting CNS bioavailability .

5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl) pentanamide (7g)

  • Structural Difference : A dichlorophenyl group replaces the ethoxyphenyl moiety, and the core is a pentanamide-linked phenyl-thiophene system.
  • Impact : The electron-withdrawing chlorine atoms may enhance binding to receptors requiring electron-deficient aromatic interactions (e.g., dopamine D3 receptors). However, the dichlorophenyl group could increase metabolic instability compared to the ethoxy group .

Benzamide-Based Agrochemicals

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid)

  • Structural Difference : Lacks the thiophene and piperazine components; features a dichlorophenyl group and ethoxymethoxy side chain.
  • Impact: The simpler benzamide structure is optimized for herbicidal activity, targeting plant-specific enzymes.

Heterocyclic Core Variations

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Structural Difference: Replaces the thiophene core with a thiazole ring and incorporates a dimethylamino-benzylidene group.
  • Impact: The thiazole ring’s nitrogen atoms may alter electronic properties, favoring interactions with enzymes or receptors sensitive to heteroatom positioning. The dimethylamino group could enhance solubility but reduce metabolic stability compared to the ethoxyphenyl group .

Structural and Functional Implications

Substituent Effects on Pharmacokinetics

Substituent Impact on Lipophilicity Impact on Solubility Potential Metabolic Fate
4-Methylpiperazine Moderate ↑ lipophilicity Moderate ↓ solubility N-demethylation or oxidation
4-(2-Hydroxyethyl)piperazine ↓ Lipophilicity ↑ Aqueous solubility Hydroxyl group glucuronidation
4-Ethoxyphenyl ↑ Lipophilicity ↓ Solubility O-deethylation to phenolic metabolite

Biological Activity

N-{3-[(4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure comprising a thiophene ring, an ethoxyphenyl group, and a piperazine moiety. Its molecular formula is C22H28N2O2S, and it has a molecular weight of 384.54 g/mol. The structural components suggest potential interactions with multiple biological targets, particularly in cancer therapy and neuropharmacology.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related thiosemicarbazones demonstrated powerful cytotoxicity against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed, suggesting that these compounds may trigger programmed cell death pathways in tumors .

Cell Line IC50 (nM) Mechanism of Action
Glioblastoma Multiforme<50Induction of apoptosis
Breast Adenocarcinoma<100Inhibition of cell proliferation
Colon Cancer<200Cell cycle arrest

Neuropharmacological Effects

The piperazine component is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors. Preliminary findings suggest that they may possess anxiolytic and antidepressant properties by enhancing serotonergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival, such as the Bcl-2 family proteins involved in apoptosis regulation.
  • Receptor Modulation : By acting on neurotransmitter receptors, it could influence mood and anxiety levels, offering potential therapeutic benefits in psychiatric disorders.
  • Cell Cycle Disruption : Similar compounds have shown the ability to halt the cell cycle in cancer cells, preventing proliferation and promoting apoptosis.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives of benzamide compounds against cancer cell lines. The results indicated that modifications in the side chains significantly influenced their potency. The derivative corresponding to this compound exhibited superior activity compared to other tested analogs .

Study 2: Neuropharmacological Assessment

In another investigation focusing on neuropharmacological properties, this compound was tested for its impact on anxiety-related behaviors in rodent models. The results showed a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent .

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